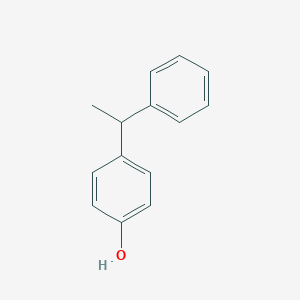
4-(1-Phenylethyl)phenol
Cat. No. B155313
Key on ui cas rn:
1988-89-2
M. Wt: 198.26 g/mol
InChI Key: XHASMJXNUHCHBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04950810
Procedure details


A four-neck flask with a dropping funnel, a thermometer, a condenser and a stirrer was charged with 5 g of formic acid, 4 g of 85% phosphoric acid and 28 g of phenol, and was heated up to 110° C. Into the reaction mixture was poured 63 g of styrene through a dropping funnel for 3 hours and stirred for an hour. The reaction mixture consisted of 22% of 2-(α-methylbenzyl)phenol, 12% of 4-(α-methylbenzyl)phenol, and 66% of 2,4-di-(α-methylbenzyl)phenol, when analyzed with a gas chromatography as a % area. 2,6-Di-(α-methylbenzyl)phenol and 2,4,6-tri-(α-methylbenzyl)phenol were not formed. Phosphoric acid and acetic acid were removed by washing with water. The organic layer was distilled under reduced pressure at 0.2 mmHg to give 57 g of 2,4-di-(α-methylbenzyl)phenol.








Identifiers


|
REACTION_CXSMILES
|
P(=O)(O)(O)O.C1(O)C=CC=CC=1.[CH2:13]=[CH:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[CH3:21][CH:22]([C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][C:30]=1[OH:35])[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1.[CH3:36][CH:37](C1C=CC(O)=CC=1)[C:38]1[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=1.[CH3:51][CH:52]([C:59]1[CH:64]=[C:63]([CH:65]([CH3:72])[C:66]2[CH:71]=[CH:70][CH:69]=[CH:68][CH:67]=2)[CH:62]=[CH:61][C:60]=1[OH:73])[C:53]1[CH:58]=[CH:57][CH:56]=[CH:55][CH:54]=1>C(O)=O>[CH3:13][CH:14]([C:31]1[CH:32]=[CH:33][CH:34]=[C:29]([CH:22]([CH3:21])[C:23]2[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=2)[C:30]=1[OH:35])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[CH3:51][CH:52]([C:59]1[CH:64]=[C:63]([CH:65]([CH3:72])[C:66]2[CH:71]=[CH:70][CH:69]=[CH:68][CH:67]=2)[CH:62]=[C:61]([CH:37]([CH3:36])[C:38]2[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=2)[C:60]=1[OH:73])[C:53]1[CH:54]=[CH:55][CH:56]=[CH:57][CH:58]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
63 g
|
|
Type
|
reactant
|
|
Smiles
|
C=CC1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C1=CC=CC=C1)C1=C(C=CC=C1)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C1=CC=CC=C1)C1=CC=C(C=C1)O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C1=CC=CC=C1)C1=C(C=CC(=C1)C(C1=CC=CC=C1)C)O
|
Step Five
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
P(O)(O)(O)=O
|
|
Name
|
|
|
Quantity
|
28 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)O
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
solvent
|
|
Smiles
|
C(=O)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
110 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for an hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C1=CC=CC=C1)C1=C(C(=CC=C1)C(C1=CC=CC=C1)C)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C1=CC=CC=C1)C1=C(C(=CC(=C1)C(C1=CC=CC=C1)C)C(C1=CC=CC=C1)C)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US04950810
Procedure details


A four-neck flask with a dropping funnel, a thermometer, a condenser and a stirrer was charged with 5 g of formic acid, 4 g of 85% phosphoric acid and 28 g of phenol, and was heated up to 110° C. Into the reaction mixture was poured 63 g of styrene through a dropping funnel for 3 hours and stirred for an hour. The reaction mixture consisted of 22% of 2-(α-methylbenzyl)phenol, 12% of 4-(α-methylbenzyl)phenol, and 66% of 2,4-di-(α-methylbenzyl)phenol, when analyzed with a gas chromatography as a % area. 2,6-Di-(α-methylbenzyl)phenol and 2,4,6-tri-(α-methylbenzyl)phenol were not formed. Phosphoric acid and acetic acid were removed by washing with water. The organic layer was distilled under reduced pressure at 0.2 mmHg to give 57 g of 2,4-di-(α-methylbenzyl)phenol.








Identifiers


|
REACTION_CXSMILES
|
P(=O)(O)(O)O.C1(O)C=CC=CC=1.[CH2:13]=[CH:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[CH3:21][CH:22]([C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][C:30]=1[OH:35])[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1.[CH3:36][CH:37](C1C=CC(O)=CC=1)[C:38]1[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=1.[CH3:51][CH:52]([C:59]1[CH:64]=[C:63]([CH:65]([CH3:72])[C:66]2[CH:71]=[CH:70][CH:69]=[CH:68][CH:67]=2)[CH:62]=[CH:61][C:60]=1[OH:73])[C:53]1[CH:58]=[CH:57][CH:56]=[CH:55][CH:54]=1>C(O)=O>[CH3:13][CH:14]([C:31]1[CH:32]=[CH:33][CH:34]=[C:29]([CH:22]([CH3:21])[C:23]2[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=2)[C:30]=1[OH:35])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[CH3:51][CH:52]([C:59]1[CH:64]=[C:63]([CH:65]([CH3:72])[C:66]2[CH:71]=[CH:70][CH:69]=[CH:68][CH:67]=2)[CH:62]=[C:61]([CH:37]([CH3:36])[C:38]2[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=2)[C:60]=1[OH:73])[C:53]1[CH:54]=[CH:55][CH:56]=[CH:57][CH:58]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
63 g
|
|
Type
|
reactant
|
|
Smiles
|
C=CC1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C1=CC=CC=C1)C1=C(C=CC=C1)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C1=CC=CC=C1)C1=CC=C(C=C1)O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C1=CC=CC=C1)C1=C(C=CC(=C1)C(C1=CC=CC=C1)C)O
|
Step Five
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
P(O)(O)(O)=O
|
|
Name
|
|
|
Quantity
|
28 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)O
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
solvent
|
|
Smiles
|
C(=O)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
110 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for an hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C1=CC=CC=C1)C1=C(C(=CC=C1)C(C1=CC=CC=C1)C)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C1=CC=CC=C1)C1=C(C(=CC(=C1)C(C1=CC=CC=C1)C)C(C1=CC=CC=C1)C)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
